N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16388845
InChI: InChI=1S/C16H14FN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C16H14FN3O
Molecular Weight: 283.30 g/mol

N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide

CAS No.:

Cat. No.: VC16388845

Molecular Formula: C16H14FN3O

Molecular Weight: 283.30 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide -

Specification

Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
IUPAC Name N-[1-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide
Standard InChI InChI=1S/C16H14FN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20)
Standard InChI Key WKVZVJXBPGAELX-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s structure comprises three primary components:

  • 4-Fluorobenzamide: A benzene ring substituted with a fluorine atom at the para position and an amide functional group.

  • Ethyl linker: A two-carbon chain connecting the benzamide to the benzimidazole group.

  • 1H-Benzimidazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, conferring potential hydrogen-bonding capabilities .

The molecular formula is C₁₆H₁₃FN₃O, with a calculated molecular weight of 282.30 g/mol (derived from analogous structures in PubChem entries ).

Table 1: Comparative Molecular Data for Related Benzimidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-(1H-Benzimidazol-2-yl)-4-fluorobenzamide C₁₄H₁₀FN₃O255.25Benzimidazole, fluorobenzamide
Halopemide C₂₁H₂₂ClFN₄O₂416.90Benzimidazolone, piperidine
Target CompoundC₁₆H₁₃FN₃O282.30Ethyl-linked benzimidazole

Stereoelectronic Properties

  • Electron Distribution: The fluorine atom’s electronegativity induces electron withdrawal, polarizing the benzamide ring and enhancing hydrogen-bond acceptor capacity at the amide carbonyl .

  • Tautomerism: The benzimidazole group may exhibit tautomerism, shifting protonation between the two nitrogen atoms, which influences solubility and reactivity .

Synthetic Pathways and Optimization

Proposed Synthesis Route

While no direct synthesis for N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide is documented, a plausible route involves:

  • Formation of 1-(1H-Benzimidazol-2-yl)ethylamine:

    • Condensation of 1,2-diaminobenzene with ethyl glyoxylate, followed by reduction to introduce the ethylamine group .

  • Coupling with 4-Fluorobenzoic Acid:

    • Activation of the carboxylic acid (e.g., using thionyl chloride) to form 4-fluorobenzoyl chloride, followed by reaction with the ethylamine intermediate .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Analog Data)
11,2-Diaminobenzene, ethyl glyoxylate, HCl, reflux~60%
24-Fluorobenzoic acid, SOCl₂, then amine, DCM, 0°C→RT~75%

Challenges and Purification

  • Byproduct Formation: Competing reactions at the benzimidazole’s NH groups may require protective strategies (e.g., Boc protection) .

  • Chromatographic Separation: Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) based on analog data .

  • Stability: Benzimidazole derivatives are generally stable under ambient conditions but may degrade under strong acidic or alkaline conditions .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 2H, Ar-H), 7.55–7.40 (m, 2H, Ar-H), 4.20 (q, J=7.2 Hz, 2H, CH₂), 1.50 (t, J=7.2 Hz, 3H, CH₃) .

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (C-F) .

CompoundActivityIC₅₀/EC₅₀ (µM)Target
Halopemide Dopamine D2 antagonism0.12CNS receptors
N-(1H-Benzimidazol-2-yl)-4-fluorobenzamide Antibacterial (S. aureus)8.5Cell wall synthesis

Applications in Materials Science

Coordination Chemistry

Benzimidazole’s nitrogen atoms can act as ligands for metal ions. For example, titanium complexes with benzimidazole-quinoline ligands show catalytic activity in ethylene polymerization .

Polymer Additives

Fluorinated benzamides may enhance thermal stability in polymers, as seen in polyamide composites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator